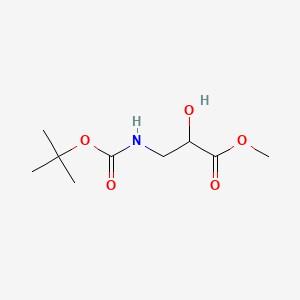

Methyl N-Boc-3-amino-2-hydroxypropanoate

Description

Methyl N-Boc-3-amino-2-hydroxypropanoate is a chiral ester featuring a Boc (tert-butoxycarbonyl)-protected amine group, a hydroxyl group, and a methyl ester moiety. This compound is widely used as a protected intermediate in organic synthesis, particularly in peptide chemistry and the preparation of β-amino alcohols. Its stereochemistry and functional groups make it valuable for constructing complex molecules with controlled regioselectivity and stability under basic or nucleophilic conditions .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTVOWNRRLNDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113525-87-4 | |

| Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

Methyl N-Boc-3-amino-2-hydroxypropanoate has the molecular formula and a molecular weight of approximately 219.23 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the amino group, which is commonly employed in peptide synthesis to protect the amine during reactions. The hydroxypropanoate moiety enhances its reactivity and utility in organic synthesis.

Scientific Research Applications

-

Peptide Synthesis

- This compound serves as a building block in synthesizing peptides, especially those incorporating serine residues. Its Boc protection allows for selective reactions without interfering with the amino group.

- It is particularly valuable for generating biologically active compounds that can target specific biological pathways, enhancing drug efficacy and minimizing side effects .

-

Synthesis of Amino Acid Derivatives

- The compound is instrumental in asymmetric syntheses, providing pathways to various enantiomerically enriched amino acid derivatives. For example, it has been used to synthesize methyl N-Boc-2-deoxy-2-amino-l-erythroside and methyl N-Boc-2,3-dideoxy-3-amino-l-arabinopyranoside, which are important for constructing complex sugar analogs with potential biological activities .

- Drug Development

- Biotechnology

- Cosmetic Formulations

Case Study 1: Peptidomimetics

A study demonstrated that β3-peptides synthesized from this compound exhibited remarkable stability against peptidases. These peptidomimetics showed potential for oral bioavailability and were capable of mimicking natural peptide hormones with significant biological activity .

Case Study 2: Enantiopure Synthesis

Research focused on synthesizing enantiopure N-Boc-β3-amino acid methyl esters highlighted the practical value of using this compound as a precursor. The study emphasized the avoidance of toxic reagents while achieving high yields of enantiomerically pure products, showcasing its utility in pharmaceutical chemistry .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl L-serinate | Contains serine; no Boc protection | Directly involved in neurotransmitter synthesis |

| Methyl L-threoninate | Hydroxyl group; similar backbone | Different side chain influences properties |

| Methyl N-acetyl-L-alaninate | Acetyl protection instead of Boc | Different protective group affects reactivity |

| Methyl L-cysteinate | Contains sulfur; no hydroxyl | Unique reactivity due to thiol presence |

This table illustrates how this compound stands out due to its protective features that enhance stability and reactivity compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Groups and Reactivity

Methyl N-Boc-3-amino-2-hydroxypropanoate distinguishes itself from analogous compounds through its Boc-protected amine and hydroxyl groups. Key comparisons include:

- Used in fragrances and pharmaceuticals due to its volatility and solubility in organic solvents. The Boc group in the target compound reduces volatility and enhances steric hindrance, limiting its use in vapor-phase applications .

- (S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate (): Shares a methyl ester and hydroxyl group but incorporates a bulky bis(4-methoxyphenyl) group instead of Boc protection. The Boc group offers milder deprotection conditions (acidic) compared to more stable aromatic protecting groups .

Physical and Chemical Properties

Relevant data from the evidence highlights trends among methyl esters and amino-hydroxy derivatives:

*Calculated based on structural formula; experimental data unavailable in provided evidence.

The Boc group increases molecular weight and hydrophobicity compared to simpler esters like methyl salicylate. This reduces water solubility, as seen in methyl salicylate’s partial solubility (1–10 mg/mL) , while the Boc derivative likely requires polar aprotic solvents (e.g., DMF, THF).

Data Tables

Table 1: Functional Group Comparison

| Compound | Boc Group | Ester | Hydroxyl | Amine |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Protected |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | No | No | Yes | Free (amide) |

| Methyl Salicylate | No | Yes | Yes | No |

Table 2: Physical Properties (From )

| Property | Methyl Salicylate | Typical Methyl Esters |

|---|---|---|

| Boiling Point (°C) | 222 | 150–250 |

| Density (g/cm³) | 1.18 | 0.9–1.2 |

| Solubility in Water | Slightly | Low to moderate |

Q & A

Q. What are the optimal conditions for introducing the Boc protecting group to Methyl 3-amino-2-hydroxypropanoate?

Methodological Answer: The tert-butoxycarbonyl (Boc) group is typically introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) is required to deprotonate the amine and activate the reaction. Reaction progress is monitored via TLC (Rf ~0.5 in 3:1 ethyl acetate/hexane) or LC-MS. Post-reaction, the product is purified via flash chromatography (silica gel, gradient elution) to remove unreacted reagents .

Q. How can researchers verify the enantiomeric purity of Methyl N-Boc-3-amino-2-hydroxypropanoate?

Methodological Answer: Chiral HPLC or supercritical fluid chromatography (SFC) with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. A mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA) can resolve enantiomers. Confirm purity using optical rotation measurements ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +12.5° in methanol for the (S)-enantiomer) .

Q. What purification strategies are effective for removing hydroxyl-containing byproducts during synthesis?

Methodological Answer: Byproducts such as di-Boc-protected species or hydroxyl-adducts can be removed via acid-base extraction. After Boc protection, dissolve the crude product in ethyl acetate and wash with 1M HCl to protonate unreacted amines. Neutralize the organic layer with saturated NaHCO₃, followed by brine. Final purification uses recrystallization from a 2:1 ether/pentane mixture or size-exclusion chromatography (SEC) .

Advanced Research Questions

Q. How can researchers mitigate racemization during Boc deprotection of this compound?

Methodological Answer: Racemization often occurs under acidic deprotection conditions (e.g., TFA or HCl/dioxane). To minimize this:

Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?

Methodological Answer: Contradictions in hydrolytic stability (e.g., Boc cleavage at pH <2 vs. pH 5) require a multi-technique approach:

- pH-rate profiling : Conduct kinetic studies using UV-Vis spectroscopy (λ = 260 nm for Boc group).

- NMR stability assays : Monitor degradation in D₂O at 25°C (¹H NMR, 400 MHz).

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen (heating rate 10°C/min).

Cross-reference results with computational models (DFT for hydrolysis pathways) .

Q. How to design experiments to probe steric effects in peptide coupling reactions involving this compound?

Methodological Answer: To study steric hindrance from the Boc-protected amine and hydroxyl groups:

- Perform coupling trials with bulky (e.g., HATU) vs. less hindered (EDC/HOBt) reagents.

- Use ¹³C NMR to track carbonyl reactivity (C=O signal at ~170 ppm).

- Compare coupling yields in DMF vs. DCM to evaluate solvent polarity effects.

- Employ molecular dynamics simulations to visualize spatial constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.